N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide
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Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide is a thiazole derivative known for its diverse biological activities. Thiazole derivatives are a class of heterocyclic compounds that have shown significant potential in medicinal chemistry due to their broad range of bioactivities, including antitumor, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide is certain tumor cell lines . The compound has been found to exhibit cytotoxic activity towards these cells .
Mode of Action
It is known that the compound interacts with its targets (tumor cells) in a way that results in cytotoxicity . This suggests that the compound may interfere with the normal functioning of these cells, leading to their death.
Result of Action
The primary result of the action of this compound is the death of certain tumor cells . This is due to the cytotoxic activity of the compound .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied . Future in vitro or in vivo studies could provide valuable insights into these aspects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized . Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide typically involves the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often include the use of chloroacetyl chloride and triethylamine in dry 1,4-dioxane at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-amino-5-benzylthiazole: Known for its antitumor activity.
1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol: Used in spectrophotometric determination of metal ions.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10(2)13(17)16-14-15-9-12(18-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGBJMNFAQNFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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